
2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde
Overview
Description
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family It features a methoxyphenyl group attached to the indole core, with an aldehyde functional group at the 3-position of the indole ring
Mechanism of Action
Target of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple targets involved in these pathways.
Mode of Action
Similar compounds, such as mebeverine, work directly on smooth muscle within the gastrointestinal tract, affect calcium channels, and may affect muscarinic receptors
Biochemical Pathways
One study showed that a benzimidazole derivative, which is structurally similar to indole, reduced malondialdehyde (mda) contents and peroxidase (pod) activity . This suggests that the compound might influence oxidative stress pathways.
Pharmacokinetics
A structurally similar compound, apixaban, has been shown to undergo rapid absorption, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h . The compound is eliminated via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate aldehyde, followed by cyclization and oxidation steps. One common method includes:
Condensation Reaction: 4-methoxyphenylhydrazine reacts with an aldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the indole ring.
Oxidation: The resulting indole derivative is oxidized to introduce the aldehyde group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for higher yields and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products:
Oxidation: 2-(4-methoxyphenyl)-1H-indole-3-carboxylic acid.
Reduction: 2-(4-methoxyphenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-1H-indole: Lacks the aldehyde group, affecting its reactivity and applications.
2-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of an indole ring, leading to different biological activities.
4-Methoxyphenylhydrazine: A precursor in the synthesis of the target compound.
Uniqueness: 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the methoxyphenyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMWZVMNUAWWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396949 | |
| Record name | 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76195-80-7 | |
| Record name | 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



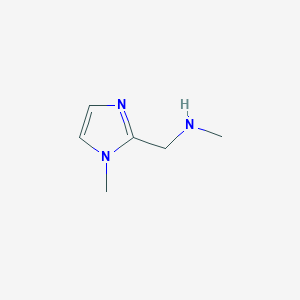
![2-Methyl-3-[(methylamino)methyl]pyridine](/img/structure/B3022315.png)
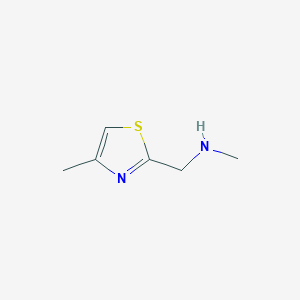
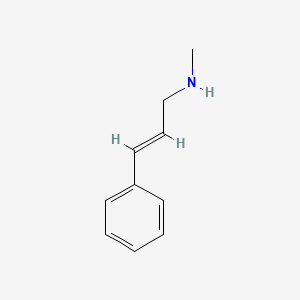
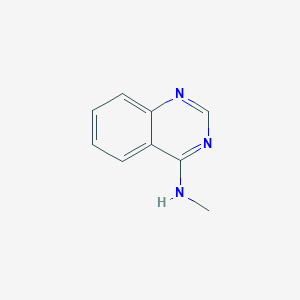
![N-methyl-2-[2-(methylamino)phenyl]aniline](/img/structure/B3022320.png)
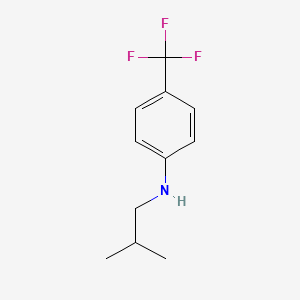
![1-[(4-Methylphenyl)methyl]-3-phenylthiourea](/img/structure/B3022323.png)
![N-[2-(methylamino)ethyl]acetamide](/img/structure/B3022327.png)
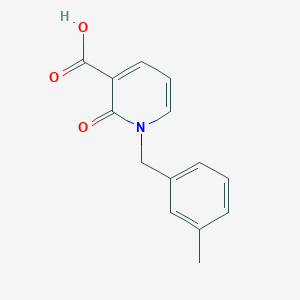
![Hydrazine, [2-(methylthio)phenyl]-](/img/structure/B3022331.png)
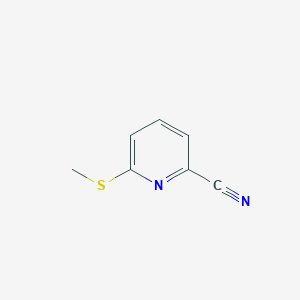
![1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3022335.png)
